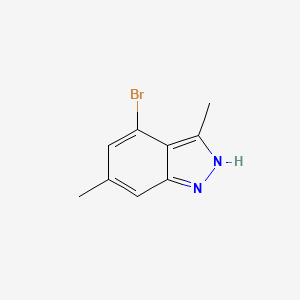

4-Bromo-3,6-dimethyl-1H-indazole

Description

Overview of Indazole Heterocycles as a Privileged Scaffold in Organic and Medicinal Chemistry

Indazole, a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in the fields of organic and medicinal chemistry. researchgate.netnih.govpnrjournal.com This designation stems from the observation that the indazole core is a recurring structural motif in a multitude of biologically active molecules. researchgate.netresearchgate.net Its versatile structure allows for functionalization at various positions, enabling the synthesis of diverse derivatives with a wide array of pharmacological properties. pnrjournal.comnih.govbenthamdirect.com

The significance of the indazole nucleus is underscored by its presence in numerous commercially available drugs and clinical trial candidates. researchgate.netresearchgate.netnih.gov These compounds exhibit a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govbenthamdirect.comnih.gov The ability of the indazole scaffold to interact with various biological targets has made it a focal point for drug discovery and development efforts. researchgate.netnih.govpnrjournal.com

The Unique Role of Halogenated Indazoles in Chemical Synthesis and Biological Activity

The introduction of halogen atoms, such as bromine, onto the indazole ring system plays a crucial role in both chemical synthesis and biological activity. Halogenation, particularly at the C3 and C6 positions, provides a synthetic handle for further molecular modifications. chim.itrsc.org These halogenated indazoles serve as versatile intermediates for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. chim.itrsc.org

From a biological perspective, halogenation can significantly influence the pharmacological profile of indazole derivatives. The presence of a bromine atom can enhance the binding affinity of a molecule to its biological target, potentially leading to increased potency. nih.gov For instance, 6-bromoindazole derivatives have been investigated as potential inhibitors of bacterial cystathionine (B15957) γ-lyase, which could enhance the efficacy of antibiotics. nih.gov Furthermore, halogenated indazoles have shown promise in the development of anticancer agents. nih.govresearchgate.net

Importance of Alkyl Substitution in Indazole Derivatization and Structure-Activity Relationships

Alkyl substitution, particularly the introduction of methyl groups, is a key strategy in the derivatization of indazoles and plays a significant role in defining their structure-activity relationships (SAR). nih.govresearchgate.net The position and nature of alkyl substituents can profoundly impact the physicochemical properties and biological activity of the resulting compounds. nih.govbeilstein-journals.org

N-alkylation of the indazole scaffold can lead to the formation of two regioisomers, N1- and N2-alkylated indazoles, which often exhibit distinct biological profiles. nih.govbeilstein-journals.org The regioselectivity of this reaction is influenced by both the substituents on the indazole ring and the nature of the alkylating agent. nih.govbeilstein-journals.org Methylation, in particular, has been a subject of extensive study to control the formation of the desired isomer. researchgate.netwuxibiology.com

Furthermore, alkyl groups on the benzene portion of the indazole ring can also modulate biological activity. For example, the presence of methyl groups can influence the molecule's interaction with its target protein, as seen in the development of kinase inhibitors. nih.gov The systematic exploration of alkyl substitutions is a critical component of optimizing the therapeutic potential of indazole-based compounds. nih.gov

Rationale for Investigating 4-Bromo-3,6-dimethyl-1H-indazole within the Context of Advanced Chemical and Biological Research

The specific compound, this compound, represents a confluence of the aforementioned structural features: a halogenated and dialkylated indazole scaffold. This unique combination of a bromine atom and two methyl groups makes it a compound of significant interest for advanced chemical and biological research.

The bromine atom at the 4-position offers a potential site for further functionalization through various chemical reactions, enabling the synthesis of a library of novel derivatives. The methyl groups at the 3- and 6-positions are expected to influence the compound's steric and electronic properties, which can in turn affect its biological activity. The synthesis of related compounds, such as 4-bromo-1-methyl-1H-indazole and 4-bromo-5-methyl-1H-indazole, has been documented, highlighting the accessibility of this class of molecules. chemicalbook.comgoogle.com

Given the established importance of halogenated and alkylated indazoles in medicinal chemistry, a detailed investigation into the synthesis, characterization, and potential biological applications of this compound is warranted. This compound serves as a valuable building block for the development of new chemical probes and potential therapeutic agents. The exploration of its properties could lead to the discovery of novel structure-activity relationships and the identification of new leads for drug discovery programs. For instance, derivatives of 1,3-dimethyl-6-amino-1H-indazole have been investigated as potential anticancer agents. nih.gov

Below is a table summarizing the key structural features and their significance in the context of this compound.

| Feature | Position | Significance |

|---|---|---|

| Indazole Core | - | A privileged scaffold in medicinal chemistry, providing a versatile platform for drug design. researchgate.netnih.govpnrjournal.com |

| Bromine Atom | 4-position | A synthetic handle for further derivatization and a potential contributor to enhanced biological activity. chim.itnih.gov |

| Methyl Group | 3-position | Influences the steric and electronic properties of the molecule, impacting its interaction with biological targets. nih.govnih.gov |

| Methyl Group | 6-position | Can modulate the overall physicochemical properties and contribute to the structure-activity relationship. nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-dimethyl-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOOCFBYHVOGLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iv. Theoretical and Computational Investigations into the Electronic Structure and Reactivity of 4 Bromo 3,6 Dimethyl 1h Indazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of heterocyclic compounds. These methods allow for the detailed analysis of geometric parameters, electronic distributions, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This is achieved by minimizing the molecule's total electronic energy. For indazole derivatives, calculations are commonly performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p). nih.govnih.gov This level of theory has proven effective in providing a sound basis for experimental observations and predicting the physicochemical properties of novel indazole derivatives. nih.gov

The process involves iterative calculations to find the lowest energy conformation, which corresponds to the most stable structure of 4-Bromo-3,6-dimethyl-1H-indazole. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. These parameters are fundamental for understanding the steric and electronic effects of the bromo and methyl substituents on the indazole core. For instance, DFT calculations can reveal any distortions in the planarity of the bicyclic ring system caused by the substituents.

Interactive Table 1: Predicted Geometric Parameters for this compound (Illustrative)

Note: The following data is illustrative, based on typical values for substituted indazoles calculated at the B3LYP/6-311++G(d,p) level, and does not represent experimentally verified results for this specific molecule.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C4-Br | 1.90 Å |

| Bond Length | C3-C(CH₃) | 1.51 Å |

| Bond Length | C6-C(CH₃) | 1.51 Å |

| Bond Length | N1-N2 | 1.36 Å |

| Bond Angle | C3-C4-Br | 121.5° |

| Bond Angle | C5-C6-C(CH₃) | 120.8° |

| Dihedral Angle | C4-C5-C6-C7 | ~0.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity and biological activity. researchgate.net For indazole derivatives, the distribution and energy of these orbitals are significantly influenced by the nature and position of substituents. In the case of this compound, the electron-donating methyl groups and the electron-withdrawing (by induction) yet π-donating bromine atom would modulate the energies of the HOMO and LUMO. DFT calculations can map the electron density of these orbitals, showing that for many heterocyclic systems, the HOMO is often distributed across the π-system of the rings, while the LUMO may be similarly distributed, with contributions from substituents.

Interactive Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

Note: The following data is illustrative and based on general values for similar heterocyclic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.30 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red and Yellow regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack. In indazoles, these areas are typically located around the nitrogen atoms due to their lone pairs of electrons. asianresassoc.orgnih.gov

Blue regions indicate positive potential (electron-poor), which are favorable for nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms (like the N-H proton) or electron-deficient aromatic regions. nih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show a significant negative potential around the N2 atom, making it a primary site for protonation and electrophilic interaction. The N-H proton at the N1 position would be a site of positive potential. The bromine atom would exhibit a region of slightly negative potential on its periphery (the "sigma-hole" phenomenon notwithstanding) while also influencing the charge distribution across the benzene (B151609) ring.

Non-Linear Optical (NLO) properties of molecules are of great interest for applications in optoelectronics and photonics. Computational methods can predict NLO behavior by calculating parameters such as the molecular polarizability (α) and the first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap, tend to exhibit higher NLO responses.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. bldpharm.com It examines charge delocalization, intramolecular charge transfer, and hyperconjugative interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength. For this compound, NBO analysis would reveal:

The nature of the C-Br, C-N, and N-N bonds.

The extent of π-electron delocalization across the indazole ring system.

Hyperconjugative interactions between the methyl groups and the aromatic ring.

Tautomerism and Conformational Landscape Analysis

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological properties. sigmaaldrich.com

For the parent indazole molecule and a vast majority of its substituted derivatives, theoretical calculations and experimental evidence consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govsigmaaldrich.com The energy difference is often attributed to the benzenoid character of the 1H-form versus the less stable ortho-quinoid character of the 2H-form. Thermodynamic calculations based on DFT can quantify this energy difference. For unsubstituted indazole, the 1H tautomer is more stable by approximately 15-20 kJ·mol⁻¹. nih.gov

The position and electronic nature of substituents can influence the relative stability of the tautomers, although the preference for the 1H form generally remains. nih.gov In the case of this compound, the substituents are on the benzene ring and the C3 position. While these groups will modulate the absolute energies of both tautomers, it is highly probable that the 1H-tautomer remains the predominant and more stable form in most conditions. Computational studies can precisely calculate the Gibbs free energy of both the 1H- and 2H-tautomers of 4-Bromo-3,6-dimethyl-indazole to determine their equilibrium population. Such calculations have been used to establish the most stable tautomer for various indazole derivatives, with results generally aligning well with experimental data.

Influence of Bromo and Methyl Substituents on Tautomeric Preferences

The indazole core can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. Computationally, the 1H-tautomer of the parent indazole is generally found to be thermodynamically more stable than the 2H-form, a phenomenon attributed to the greater aromaticity of the benzenoid structure in the 1H-tautomer compared to the o-quinonoid nature of the 2H-tautomer. wuxibiology.com This inherent stability difference, often calculated to be around 4-5 kcal/mol, is a critical factor in predicting reactivity, as the reacting species is typically the more stable and thus more abundant 1H-tautomer. wuxibiology.com

The substituents on the indazole ring—specifically the electron-withdrawing bromo group at the C4 position and the electron-donating methyl groups at the C3 and C6 positions—are expected to modulate this tautomeric equilibrium.

Electron-Donating Groups (EDG): The methyl groups at C3 and C6 donate electron density to the ring system. The C3-methyl group, being adjacent to the pyrazole ring, can influence the electronic environment of both N1 and N2. The C6-methyl group primarily affects the benzene ring's electron density.

Electron-Withdrawing Groups (EWG): The bromo group at C4 withdraws electron density via induction. Its position on the carbocyclic ring has a more distant, but still significant, electronic impact on the heterocyclic portion of the molecule.

Computational studies on other substituted heterocycles, such as adenine, have shown that the position and nature of substituents can significantly alter tautomeric preferences, sometimes even reversing the stability order observed in the parent molecule. researchgate.net For indazoles, while the 1H form typically remains dominant, the energy gap (ΔE) between the 1H and 2H tautomers can be narrowed or widened by substituents. For this compound, the combination of donating and withdrawing groups creates a nuanced electronic landscape. The precise effect on the tautomeric preference would require a specific DFT calculation, but we can infer the likely outcome based on related systems.

| Indazole Derivative | Computational Method | ΔE (E2H - E1H) (kcal/mol) | Reference |

|---|---|---|---|

| Indazole (unsubstituted) | DFT B97X-D/6-31G | 4.46 | wuxibiology.com |

| 3-tert-butylindazole | DFT B97X-D/6-31G | Lower ΔE than unsubstituted | wuxibiology.com |

| 3-Bromoindazole | DFT B97X-D/6-31G* | Higher ΔE than 3-alkylindazoles | wuxibiology.com |

| Methyl 5-bromo-1H-indazole-3-carboxylate | DFT | 1H tautomer is the ground state | nih.gov |

Mechanistic Insights and Regioselectivity Predictions from Computational Studies

Computational studies are invaluable for mapping reaction pathways, identifying transition states, and predicting the most likely outcomes of chemical reactions.

The synthesis of the indazole core can be achieved through various routes, and computational chemistry has been used to elucidate the mechanisms of these complex transformations. One common strategy involves the cyclization of ortho-substituted phenyl derivatives, such as the reaction of 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. whiterose.ac.ukresearchgate.net

A plausible mechanistic pathway, supported by computational modeling and experimental observations for related systems, involves several key steps:

Intermediate Formation: The reaction may proceed through the formation of a key nitroso intermediate via oxygen transfer and elimination. whiterose.ac.uk

N-N Bond Formation: This is followed by an intramolecular cyclization where a nucleophilic amine attacks the nitroso group, leading to the formation of the crucial N-N bond of the pyrazole ring. aub.edu.lb

Dehydration/Aromatization: The final step involves the loss of water to form the stable, aromatic indazole ring system.

For the synthesis of this compound, the precursor would likely be a 2-nitro-toluene derivative appropriately substituted with bromo and methyl groups. Computational analysis of such a reaction would focus on the energetics of the transition states for the N-N bond-forming cyclization and subsequent aromatization steps. The electronic effects of the bromo (EWG) and methyl (EDG) groups would be critical. For example, an electron-withdrawing group on the phenyl ring could lower the electrophilicity of a putative nitroso intermediate, potentially reducing the reaction yield. researchgate.net Conversely, the methyl groups might favorably influence the electron density at the key positions for cyclization. A full DFT study would be required to map the potential energy surface and determine the rate-limiting step for this specific substitution pattern.

A major challenge in indazole chemistry is controlling the regioselectivity of reactions involving the nitrogen atoms, particularly N-alkylation, which can produce a mixture of N1 and N2 isomers. beilstein-journals.org Computational DFT studies have been instrumental in explaining and predicting the outcomes of these reactions. wuxibiology.comnih.gov

The regioselectivity of electrophilic attack (e.g., alkylation) on the indazole anion is governed by a combination of factors:

Tautomeric Stability: The reaction proceeds from the most stable 1H-tautomer. N2 alkylation can occur directly, while N1 alkylation requires the molecule to adopt a higher-energy 2H-like transition state, which introduces an energetic penalty. wuxibiology.com

Steric Hindrance: Substituents at the C3 and C7 positions can sterically hinder attack at the adjacent N1 and N2 atoms, respectively.

Electronic Effects: The nucleophilicity of the N1 and N2 atoms is modulated by the electronic push-pull effects of the substituents. This can be quantified using computational tools like Natural Bond Orbital (NBO) analysis to determine the partial charges on the nitrogen atoms or by calculating Fukui indices, which predict the most likely sites for nucleophilic attack. beilstein-journals.org

For this compound, we can predict the following influences on regioselectivity:

The C3-methyl group will provide significant steric hindrance to an incoming electrophile at the N2 position. This steric clash would raise the energy of the transition state for N2-alkylation.

The C6-methyl group donates electron density, increasing the nucleophilicity of the ring system.

In many cases, steric hindrance at C3 is a dominant factor favoring N1 substitution. However, comprehensive DFT studies on methyl 5-bromo-1H-indazole-3-carboxylate have shown that reaction conditions can overcome these intrinsic preferences. nih.gov For instance, the use of a cesium base can promote N1 alkylation through a chelation mechanism involving the C3-substituent, while other conditions can favor the N2 product. nih.govbeilstein-journals.org

Given the C3-methyl group in this compound lacks a site for chelation, steric effects are expected to be a primary determinant. Therefore, it is theoretically predicted that alkylation reactions under many standard conditions would favor the N1-substituted product to avoid the steric clash with the C3-methyl group.

| Substituent/Factor | Predicted Influence on this compound | General Principle from Computational Studies | Reference |

|---|---|---|---|

| Inherent Tautomer Stability | Favors N2 product (energetically cheaper path from stable 1H-tautomer) | The activation energy for N1 alkylation includes the energetic cost of adopting a 2H-like transition state. | wuxibiology.com |

| Steric Hindrance (C3-Methyl) | Strongly favors N1 product | Substituents at C3 increase the activation energy for N2 alkylation due to steric repulsion. | wuxibiology.com |

| Electronic Effects (C4-Bromo, C6-Methyl) | Modulates relative nucleophilicity of N1 and N2 | NBO charges and Fukui indices can quantify the most electron-rich and reactive nitrogen atom. | beilstein-journals.org |

| Reaction Conditions (Base, Solvent) | Can override inherent preferences | Chelating cations (e.g., Cs+) can direct selectivity; different conditions can favor kinetic (N2) vs. thermodynamic (N1) products. | nih.govresearchgate.net |

V. Biological Activity and Structure Activity Relationship Sar Studies of 4 Bromo 3,6 Dimethyl 1h Indazole Analogs

Indazole Derivatives as Protein Kinase Inhibitors

Indazole derivatives have emerged as a significant class of protein kinase inhibitors, a group of enzymes crucial for cellular signaling pathways that are often dysregulated in diseases like cancer. rsc.orgnih.govnih.gov The structural versatility of the indazole nucleus allows for interactions with the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. Both tyrosine kinases and serine/threonine kinases have been successfully targeted by compounds featuring the indazole core. rsc.orgnih.govresearchgate.net

Analogs of the indazole scaffold have demonstrated potent inhibitory activity against several clinically relevant tyrosine kinases.

Bcr-Abl: The Bcr-Abl fusion protein is a hallmark of chronic myeloid leukemia. Indazole derivatives have been developed as inhibitors of this oncogenic kinase, contributing to the arsenal (B13267) of targeted cancer therapies. nih.gov

FGFR1: Fibroblast growth factor receptor 1 (FGFR1) is implicated in various cancers. A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel FGFR1 inhibitors. nih.gov One of the most promising compounds from this series, C9, displayed significant inhibitory effects on non-small cell lung cancer cell lines with FGFR1 amplification, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies indicated that compound C9 binds to FGFR1, forming six hydrogen bonds. nih.gov

VEGFR: Vascular endothelial growth factor receptors are key mediators of angiogenesis, a critical process in tumor growth. Several indazole-based multi-kinase inhibitors, such as Axitinib and Pazopanib, target VEGFR among other kinases. researchgate.net

Table 1: Inhibition of Tyrosine Kinases by Indazole Analogs

| Compound/Drug | Target Kinase | Activity/Finding | Reference |

|---|---|---|---|

| Axitinib | VEGFR | Approved drug for renal cell carcinoma. | researchgate.net |

| Pazopanib | VEGFR | Approved multi-kinase inhibitor. | rsc.orgresearchgate.net |

| Compound C9 (benzamide derivative) | FGFR1 | IC₅₀ = 1.25 ± 0.23 µM (NCI-H1581 cells). | nih.gov |

| Entrectinib | ALK | IC₅₀ = 12 nM. | nih.gov |

The development of indazole derivatives extends to the inhibition of serine/threonine kinases, which are involved in cell cycle progression and proliferation.

Aurora Kinases: These kinases (AURKA, AURKB, AURKC) are crucial for mitosis, and their overexpression is linked to various cancers. nih.gov Novel amide derivatives of indazole have been reported as inhibitors of Aurora kinases. nih.gov

Polo-like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is a target for cancer therapy. Research has led to the discovery of potent and selective PLK4 inhibitors based on a 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one scaffold. nih.gov

MAPK-Interacting Kinases (MNK1/2): These kinases are involved in cancer progression and inflammatory responses. Optimization of indazole-pyridinone derivatives has yielded selective and metabolically stable MNK1/2 inhibitors. nih.gov

Extracellular signal-regulated kinase 1/2 (ERK1/2): A series of indazole amide-based inhibitors demonstrated potent inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant cancer cells. nih.gov

Table 2: Inhibition of Serine/Threonine Kinases by Indazole Analogs

| Compound Class | Target Kinase | Activity/Finding | Reference |

|---|---|---|---|

| Indazole Amides | ERK1/2 | Potent inhibition of enzyme activity and cancer cell growth. | nih.gov |

| Indazole-pyridinones | MNK1/2 | Selective and metabolically stable inhibitors. | nih.gov |

| Indazole Amide Derivatives | Aurora Kinases | Initial hit showed an IC₅₀ value of 13 μM. | nih.gov |

| Spiro-indazoles | PLK4 | Nanomolar inhibitors with potent cancer cell growth inhibitory activity. | nih.gov |

The development of potent and selective indazole-based kinase inhibitors relies on structure-based drug design and the elucidation of structure-activity relationships (SAR). nih.govacs.org A common strategy involves using the crystal structure of a known kinase inhibitor bound to its target to guide the design of new scaffolds. acs.org For example, the pan-kinase inhibitor anthrapyrazolone (SP600125) was used as a starting point to design novel indazole-based Mps1 inhibitors. acs.orgacs.org

Key design principles include:

Hinge-Binding: The indazole core often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. ncl.ac.uk

Scaffold Hopping: Replacing a known core structure (like anthrapyrazolone) with an indazole ring can lead to novel inhibitors with improved properties. acs.org

Substitution Optimization: Systematically modifying substituents at various positions on the indazole ring is critical for optimizing potency and selectivity. Molecular modeling can predict suitable positions for substitution, such as the 3- and 4-positions. ncl.ac.uk For instance, optimization at the 3- and 6-positions of an indazole lead compound significantly improved Mps1 inhibitory activity. acs.org

Antimicrobial Efficacy of Substituted Indazoles

Beyond their application as kinase inhibitors, substituted indazoles have demonstrated significant potential as antimicrobial agents.

The filamentous temperature-sensitive protein Z (FtsZ) is an essential protein in bacterial cell division and a promising target for new antibacterial drugs. nih.govnih.gov A series of novel 4-bromo-1H-indazole derivatives were designed and synthesized as FtsZ inhibitors. nih.gov These compounds were evaluated for their ability to inhibit bacterial cell division and their in vitro antibacterial activity. nih.gov The results showed that some of these derivatives displayed moderate inhibition of cell division against Staphylococcus aureus and Escherichia coli. nih.gov

Substituted indazoles have shown a broad spectrum of antibacterial activity, though efficacy can vary significantly between Gram-positive and Gram-negative bacteria. nih.govorientjchem.org The difference in cell wall structure between these two bacterial types is a key factor in their susceptibility. mdpi.com

Gram-Positive Bacteria: A study on 4-bromo-1H-indazole derivatives revealed better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Notably, one compound in this series exhibited an activity of 4 µg/mL against S. pyogenes PS, which was 32 times more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA). nih.gov Another study found that certain 2H-indazole derivatives were active against Gram-positive isolates, including methicillin-resistant S. aureus (MRSA) and Enterococcus faecalis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com

Gram-Negative Bacteria: While some indazole derivatives show activity against Gram-negative bacteria like Xanthomonas campestris and Escherichia coli, they are often less potent compared to their effects on Gram-positive strains. nih.govorientjchem.orgmdpi.com For example, the 4-bromo-1H-indazole derivatives designed as FtsZ inhibitors were generally less effective against the tested Gram-negative bacteria. nih.gov

Table 3: Antibacterial Activity of Substituted Indazoles

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 4-Bromo-1H-indazole derivative (Compound 9) | Streptococcus pyogenes PS | 4 µg/mL | nih.gov |

| 4-Bromo-1H-indazole derivative (Compound 18) | Penicillin-resistant Staphylococcus aureus | 64-fold better than 3-MBA | nih.gov |

| 2H-Indazole derivative (Compound 5) | S. aureus and S. epidermidis | 64-128 µg/mL | mdpi.com |

| N-methyl-3-arylindazoles (Compounds 5a, 5f, 5i) | Xanthomonas campestris | Showed potential activity at low MIC levels. | orientjchem.org |

Antifungal Activities

The indazole nucleus is a versatile scaffold that has been explored for various therapeutic applications, including antifungal activity. nih.gov While data specifically on 4-Bromo-3,6-dimethyl-1H-indazole is limited, studies on its structural analogs, particularly those containing a bromo-indazole moiety, provide insight into their antifungal potential.

In a study involving a series of novel 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole core, compounds were evaluated for their efficacy against several fungal strains. researchgate.net The presence of the bromine atom at the 6-position is thought to influence the compound's lipophilicity and electronic characteristics, potentially improving its interaction with fungal membranes and targets. researchgate.net Among the synthesized molecules, one derivative, compound 8e , was identified as the only active agent against the pathogenic yeast Candida albicans. researchgate.net Other synthesized derivatives in the series did not show an inhibitory effect on C. albicans or Aspergillus niger. researchgate.net This highlights a specific structure-activity relationship where the substitutions on the triazole portion, in combination with the bromo-indazole scaffold, are critical for antifungal activity.

Anti-Cancer Potential and Mechanistic Studies of Indazole Derivatives

Indazole-containing compounds have been a focal point in oncology research, with several derivatives advancing to clinical use for treating various cancers. japsonline.comnih.gov The structural motif is recognized for its ability to interact with multiple biological targets implicated in cancer progression. nih.govnih.gov

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune escape by metabolizing tryptophan. nih.gov The inhibition of IDO1 is a key strategy in cancer immunotherapy to reactivate the body's anti-tumor immune response. nih.gov

Based on the structure of the IDO1 active site, a series of novel 1,3-dimethyl-6-amino indazole derivatives were designed and synthesized as potential IDO1 inhibitors. nih.gov Within this series, a compound featuring a brominated substituent, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7 ), was found to remarkably suppress IDO1 expression in a concentration-dependent manner. nih.gov This finding underscores the potential of combining dimethylation of the indazole core with a brominated benzyl (B1604629) group to generate effective IDO1 inhibitors. Other studies have also identified 3-substituted 1H-indazoles as potent inhibitors of the IDO1 enzyme, with IC50 values in the nanomolar range. nih.gov

Analogs of this compound have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. The lead compound from the IDO1 inhibitor study, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7 ), was identified as a potent anticancer agent. nih.gov It was evaluated for its cytotoxic activity against hypopharyngeal carcinoma cells (FaDu), squamous cell carcinoma of the oral tongue (YD-15), and breast cancer cells (MCF7). nih.gov

Other indazole derivatives have also shown potent growth-inhibitory activity. For example, compound 2f , a distinct indazole derivative, exhibited IC50 values ranging from 0.23 to 1.15 μM against several cancer cell lines and effectively inhibited the proliferation of 4T1 breast cancer cells. nih.gov In another study, a series of indazole derivatives were synthesized and tested against WiDr (colon), HeLa (cervical), and MCF-7 (breast) cancer cell lines, with some compounds showing greater cytotoxicity against WiDr cells than the standard drug curcumin. japsonline.com Specifically, compound 3b from this series was the most cytotoxic against WiDr cells, with an IC50 of 27.20 µM. japsonline.com

The anti-proliferative activity of various indazole derivatives is summarized in the table below.

| Compound | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Source |

|---|---|---|---|

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu, YD-15, MCF7 | Potent anticancer activity | nih.gov |

| Compound 2f | Various, including 4T1 (breast) | 0.23–1.15 µM | nih.gov |

| Compound 6f | Four human cancer cell lines | 0.77 µM | Current time information in Pasuruan, ID. |

| Compound 6i | Four human cancer cell lines | 0.86 µM | Current time information in Pasuruan, ID. |

| Compound 3b | WiDr (colon) | 27.20 µM | japsonline.com |

| Compound 3d | HeLa (cervical) | >100 µM | japsonline.com |

| Compound 3b | MCF-7 (breast) | 45.97 µM | japsonline.com |

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govCurrent time information in Pasuruan, ID. The lead compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7 ) was confirmed to induce apoptosis in FaDu cells. nih.gov

Mechanistic studies on other indazole analogs provide deeper insight into the specific pathways involved. Compound 2f was found to promote apoptosis in 4T1 cells in a dose-dependent manner. nih.gov This was associated with an increase in the levels of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of cleaved caspase-3. nih.gov This collection of events is characteristic of the ROS-mitochondrial apoptotic pathway, a major intrinsic pathway for apoptosis. nih.govgoogle.comresearchgate.net In this pathway, cellular stress and elevated ROS lead to mitochondrial dysfunction, which triggers the release of signaling molecules like cytochrome c, ultimately activating executioner caspases that dismantle the cell. Current time information in Pasuruan, ID.researchgate.netresearchgate.net

Similarly, other potent indazole derivatives were shown to induce apoptosis through the intrinsic pathway, marked by the overexpression of cytochrome C and activation of caspases. Current time information in Pasuruan, ID. Caspases are a family of proteases that, once activated, execute the apoptotic process. nih.gov The ability of various indazole scaffolds to trigger this well-defined cell death cascade is a cornerstone of their anti-cancer potential. nih.govnih.gov

Diverse Pharmacological Applications of Indazole Scaffolds

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide array of biological activities. nih.govnih.gov Beyond cancer, these derivatives have been extensively investigated for other therapeutic uses. Current time information in Pasuruan, ID.nih.gov

The indazole scaffold is a key feature in several anti-inflammatory agents. nih.gov The anti-inflammatory response of these compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. nih.gov

Research has demonstrated that indazole and its simple derivatives can significantly inhibit carrageenan-induced paw edema in rats, a classic model of acute inflammation. Mechanistic studies revealed that these compounds act, in part, by inhibiting COX-2 as well as pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). For instance, 6-nitroindazole (B21905) showed a potent inhibitory effect on IL-1β with an IC50 value of 100.75 μM.

More targeted efforts have led to the development of novel (aza)indazole derivatives with high affinity and selectivity for the COX-2 enzyme. nih.gov One such compound, 16 , exhibited an effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.gov This selectivity is a crucial attribute for modern anti-inflammatory drugs, as it helps to avoid the gastrointestinal side effects associated with non-selective COX inhibitors. The established ability of the indazole framework to inhibit key mediators of inflammation like COX-2 supports its broad utility in pharmacological applications. nih.gov

Antidiabetic and Anti-neurodegenerative Activities

While specific research on the antidiabetic and anti-neurodegenerative effects of this compound is not extensively documented, studies on related indazole derivatives show promise in these areas.

Antidiabetic Activities: The potential for indazole derivatives to act as antidiabetic agents has been highlighted in studies targeting glucokinase (GK), a key regulator of glucose metabolism. For instance, a series of 1,4-disubstituted indazole derivatives were identified as potent glucokinase activators. nih.gov These findings suggest that the indazole core can serve as a scaffold for developing new oral treatments for diabetes. nih.gov

Although not directly involving indazoles, research on bromophenols has demonstrated that these compounds can inhibit protein-tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are targets in diabetes therapy. nih.gov The potency of these bromophenols is often linked to their bromine content, suggesting that the bromine atom on the indazole ring could be a key contributor to potential antidiabetic effects. nih.gov In one study, certain bromophenols were found to be 30 to 110 times more effective at inhibiting α-glucosidase than the reference drug, acarbose. nih.gov These compounds also improved glucose uptake in insulin-resistant HepG2 cells. nih.gov

Anti-neurodegenerative Activities: The exploration of this compound analogs for anti-neurodegenerative applications is an emerging field. While direct evidence is limited, the known anti-inflammatory properties of some heterocyclic compounds suggest a potential avenue for research, as chronic inflammation is a key factor in many neurodegenerative disorders. nih.gov

Modulation of Serotonin (B10506) Receptors

Analogs of this compound have been synthesized and evaluated for their ability to modulate serotonin receptors, particularly the 5-HT₂ subtypes. nih.gov Indazoles are effective bioisosteres of indoles, a core structure in many serotonergic compounds, and often exhibit improved metabolic stability and oral bioavailability.

In one study, a series of substituted indazole-ethanamines and indazole-tetrahydropyridines were developed as potent agonists for the serotonin 2A (5-HT₂ₐ) receptor. nih.gov The research highlighted the importance of thorough characterization of the selectivity of these analogs for different 5-HT₂ receptor subtypes, especially the 5-HT₂B receptor, to avoid potential cardiotoxicity. nih.gov One particularly potent analog, VU6067416, was identified, but its strong agonist activity at the 5-HT₂B receptor prevented its further development. nih.gov

The following table summarizes the activity of some indazole analogs at serotonin receptors:

| Compound | Target | Activity (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |

| 6a (1H-indazole analog of 5-MeO-DMT) | 5-HT₂ₐ | 203 nM | 70% | nih.gov |

| 5-HT₂B | >10 µM | - | nih.gov | |

| 5-HT₂C | 532 nM | 72% | nih.gov | |

| VU6067416 (19d) | 5-HT₂ₐ | High Potency | - | nih.gov |

| 5-HT₂B | High Potency | - | nih.gov |

EC₅₀: Half-maximal effective concentration. Eₘₐₓ: Maximum effect. Note: The data presented is for illustrative indazole analogs and not specifically for this compound.

Structure-Activity Relationship (SAR) Investigations for this compound Analogues

Understanding the relationship between the chemical structure of this compound analogs and their biological activity is crucial for designing more potent and selective therapeutic agents.

Impact of Substituents at the C4, C6, and N1 Positions on Biological Activity

SAR studies have shown that the nature and position of substituents on the indazole ring significantly influence the biological activity of these compounds.

C4 and C6 Positions: Research on 1H-indazole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has revealed that substituents at both the C4 and C6 positions are critical for inhibitory activity. nih.gov The specific groups at these positions can affect how the molecule interacts with the target protein. nih.gov

N1 Position: The substituent at the N1 position of the indazole ring can also have a substantial impact on activity. For example, in a series of 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole, modifications at the N1 position were explored to evaluate their effect on antimicrobial efficacy.

Role of the Bromine Atom at C4 and Methyl Groups at C3 and C6 in Biological Potency

The specific placement of a bromine atom at the C4 position and methyl groups at the C3 and C6 positions is expected to confer distinct properties to the molecule.

Bromine Atom at C4: The bromine atom, being a halogen, can participate in halogen bonding, which is a type of non-covalent interaction that can enhance binding affinity to a biological target. nih.gov Its electron-withdrawing nature also influences the electronic properties of the indazole ring.

Methyl Groups at C3 and C6: The methyl groups at the C3 and C6 positions contribute to the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability. The positions of these groups are also crucial for fitting into the binding pockets of target enzymes or receptors.

Computational Approaches (e.g., Molecular Docking) in SAR Elucidation

Computational methods, such as molecular docking and Density Functional Theory (DFT), are valuable tools for understanding the SAR of indazole analogs.

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. nih.gov For example, docking studies of indazole derivatives with the renal cancer-related protein (PDB: 6FEW) helped identify which analogs had the highest binding energies. nih.gov In another study, docking simulations suggested that the high potency of the 5-HT₂ₐ agonist VU6067416 might be due to a halogen bond between its bromine atom and a phenylalanine residue in the receptor's binding pocket. nih.gov

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov This information helps in understanding the reactivity and stability of the compounds. nih.gov

Vi. Advanced Chemical Transformations and Derivatization Strategies for 4 Bromo 3,6 Dimethyl 1h Indazole

Modification of the Bromine Substituent for Further Functionalization

The bromine atom at the C4 position is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of the indazole ring. The reactivity order for aryl halides in these couplings is typically I > OTf > Br >> Cl. rsc.org

Sonogashira Coupling: This reaction enables the formation of a C(sp²)–C(sp) bond by coupling the aryl bromide with a terminal alkyne. rsc.orgdocbrown.info It is catalyzed by a palladium complex, often with a copper(I) co-catalyst and an amine base. google.com This method allows for the introduction of various substituted alkynyl groups, which can serve as precursors for further transformations or as key structural elements in target molecules like conjugated enynes. rsc.org Copper-free Sonogashira protocols have also been developed to circumvent issues like homo-coupling of the alkyne. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the brominated indazole with an organozinc reagent in the presence of a nickel or palladium catalyst. rsc.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds with a variety of organic partners, including alkyl, alkenyl, aryl, and benzyl (B1604629) groups. rsc.orgthieme-connect.de The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents, making a wide range of substituents accessible for introduction at the C4 position. scribd.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. pearson.comacs.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the amination of a wide variety of aryl halides with numerous amines, including heterocycles. pearson.comnih.gov This is a critical transformation for synthesizing aryl amines, which are prevalent in pharmaceuticals. pearson.com

Suzuki-Miyaura Coupling: Though not explicitly listed in the sub-heading, the Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods. It couples the brominated indazole with an organoboron reagent (like a boronic acid or ester) and has been successfully applied to functionalize bromo-indazoles. youtube.comgoogle.com The reaction is valued for its mild conditions, broad substrate scope, and the commercial availability and stability of many boronic acids. youtube.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Introduced Moiety |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | C(sp²)-C(sp) | Alkynyl |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Ni(acac)₂ | C(sp²)-C(sp²)/C(sp³) | Aryl, Alkenyl, Alkyl |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd(dba)₂, Phosphine Ligand, Base | C(sp²)-N | Amino |

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Aryl, Heteroaryl |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. organic-chemistry.org These EWGs stabilize the negative charge of the intermediate Meisenheimer complex. organic-chemistry.org

For 4-bromo-3,6-dimethyl-1H-indazole, the viability of SNAr is questionable under standard conditions. The indazole ring itself is electron-rich, and the methyl groups at the C3 and C6 positions are electron-donating. These factors would destabilize the anionic intermediate required for the classical SNAr mechanism, making the reaction less favorable compared to substrates like 2,4-dinitrochlorobenzene. organic-chemistry.org Consequently, cross-coupling reactions are generally the preferred method for functionalizing the C4 position.

Derivatization and Extension from the Methyl Groups at C3 and C6

The methyl groups at the C3 and C6 positions offer opportunities for side-chain functionalization, transforming them into more complex substituents or linkers for attachment to other molecular fragments.

The C3 and C6 methyl groups are analogous to benzylic positions and can undergo reactions characteristic of this functionality.

Free-Radical Halogenation: A common strategy for functionalizing such methyl groups is free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or peroxide) and light or heat. nih.gov This selectively installs a bromine atom on the methyl group, forming a bromomethyl derivative (-CH₂Br). This transformation is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. nih.gov The newly formed bromomethyl group is a versatile electrophile that can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols, cyanides) to introduce a wide range of functional groups or linkers.

Oxidation: The methyl groups can be oxidized to introduce carbonyl or carboxyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chain to a carboxylic acid group (-COOH), provided the rest of the molecule can withstand the harsh conditions. nih.govstudymind.co.uk Milder and more selective methods, such as using chromyl chloride (Étard reaction) or o-iodoxybenzoic acid (IBX), can often achieve oxidation to the aldehyde level (-CHO). pearson.comacs.org These oxidized derivatives serve as valuable intermediates for further synthetic elaborations, such as reductive amination or esterification.

Selective Functionalization at the Indazole Nitrogen Atoms (N1 and N2)

The 1H-indazole core possesses two nitrogen atoms, and their direct functionalization, particularly through alkylation or acylation, often leads to a mixture of N1 and N2 isomers. researchgate.netbeilstein-journals.org Achieving regioselectivity is a significant challenge but is critical as the biological activity of N1- and N2-substituted indazoles can differ substantially.

The regiochemical outcome of N-functionalization is influenced by a combination of steric and electronic effects of the indazole substituents, as well as reaction conditions like the choice of base, solvent, and electrophile. acs.org

N1-Selective Reactions: In general, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. Reactions that proceed under thermodynamic control often favor the N1-substituted product. The use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. acs.org For this compound, the steric hindrance from the C6-methyl group might further direct incoming electrophiles to the less hindered N1 position.

N2-Selective Reactions: Conditions that favor kinetic control can lead to preferential N2 substitution. The N2 position is often considered more nucleophilic. Certain reaction systems can exploit this. For instance, studies on related indazoles have shown that specific combinations of reagents, such as using triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in a Mitsunobu-type reaction with an alcohol, can favor N2 alkylation. Furthermore, the presence of electron-withdrawing substituents at the C7 position of the indazole ring has been shown to strongly direct alkylation to the N2 position. While the subject compound lacks a C7 substituent, this principle highlights the sensitivity of regioselectivity to the electronic landscape of the indazole core.

| Position | Reaction Type | Typical Conditions | Controlling Factors |

|---|---|---|---|

| N1-Alkylation | Alkylation | NaH (base), THF (solvent) | Thermodynamic control, less steric hindrance |

| N2-Alkylation | Alkylation | Mitsunobu conditions (PPh₃, DEAD) | Kinetic control, higher nucleophilicity of N2 |

| N1-Acylation | Acylation | Acyl chloride/anhydride, may involve isomerization from N2 | Thermodynamic stability of the N1-acyl product |

Synthesis of Polyfunctional Indazole Derivatives for Enhanced Property Modulation

The strategic derivatization of the indazole scaffold is a cornerstone of medicinal chemistry, aiming to introduce multiple functional groups that can fine-tune the molecule's physicochemical and pharmacological properties. While specific research on the polyfunctionalization of this compound is not extensively detailed in publicly available literature, studies on structurally related 3,6-dimethyl-1H-indazole cores provide significant insights into effective derivatization strategies for property modulation.

Research has been conducted on the synthesis of novel derivatives based on a 3,6-dimethyl-1H-indazole scaffold, specifically focusing on the introduction of various substituted phenyl groups at the 4-position and an ethanone (B97240) moiety at the 5-position. sciforum.net These modifications result in polyfunctional molecules with modulated biological activities. The synthetic approach involves the treatment of a substituted biphenyl (B1667301) precursor, 1,1'-(3-hydroxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-2,6-diyl)bis(ethan-1-one), with hydrazine (B178648) hydrate (B1144303) to construct the indazole ring system. sciforum.net This reaction yields a core structure, 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one, which is then further functionalized. sciforum.net

The investigation into these derivatives reveals that the introduction of different substitution patterns on the phenyl ring at the C-4 position significantly influences the compound's properties. For instance, derivatives incorporating dimethoxy and trimethoxy-substituted phenyl rings have been synthesized and evaluated for their biological potential. sciforum.net

Detailed findings from this research indicate that specific derivatives display notable antimicrobial and antioxidant activities. sciforum.net The modulation of these properties is directly linked to the nature and position of the functional groups on the appended phenyl ring. The study highlights that compounds such as 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one and 1-(3,6-dimethyl-4-(2,3,4-trimethoxyphenyl)-1H-indazol-5-yl)ethan-1-one show prominent activity profiles. sciforum.net These findings underscore the utility of aryl group substitution as a powerful strategy for enhancing and modulating the functional properties of the 3,6-dimethyl-1H-indazole core.

The table below summarizes the key polyfunctional derivatives synthesized in the study, highlighting the specific functional groups introduced to the core 3,6-dimethyl-1H-indazole structure.

Table 1: Synthesized Polyfunctional 3,6-dimethyl-1H-indazole Derivatives and Their Properties

| Compound Name | Core Scaffold | Substituents | Modulated Property |

|---|

This strategic introduction of multiple functionalities exemplifies a key approach to property modulation, where even subtle changes to the substitution pattern on an appended aryl ring can lead to significant variations in the biological activity of the parent indazole compound. sciforum.net

Vii. Future Perspectives and Emerging Research Directions for 4 Bromo 3,6 Dimethyl 1h Indazole

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable synthetic methodologies. For indazole derivatives, this translates to the exploration of greener solvents, catalysts, and reaction conditions.

Recent advances in the synthesis of N-heterocycles, including indazoles, have highlighted several sustainable approaches. austinpublishinggroup.compnrjournal.com These include microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and the development of nanocatalysts that offer high efficiency and selectivity. austinpublishinggroup.comresearchgate.net For instance, copper oxide nanoparticles supported on activated carbon have been used as a heterogeneous catalyst for the synthesis of 2H-indazoles in a green solvent like PEG-400. nih.gov Another approach involves the use of natural and biodegradable catalysts, such as lemon peel powder, under ultrasound irradiation to produce 1H-indazoles. rsc.org

While specific green synthetic routes for 4-Bromo-3,6-dimethyl-1H-indazole have not been extensively reported, the general methodologies developed for other substituted indazoles provide a clear roadmap for future research. Future efforts in this area will likely focus on adapting these existing green protocols to the synthesis of this compound, aiming to improve yield, reduce waste, and utilize less hazardous reagents.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Indazoles

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, PEG, solvent-free conditions austinpublishinggroup.comnih.gov |

| Catalysts | Homogeneous metal catalysts (e.g., Palladium) | Heterogeneous nanocatalysts, biocatalysts, natural catalysts researchgate.netnih.govrsc.org |

| Energy Source | Conventional heating | Microwave irradiation, ultrasound austinpublishinggroup.comrsc.org |

| Reaction Type | Multi-step reactions with intermediate isolation | One-pot, multi-component reactions austinpublishinggroup.com |

| Byproducts | Often produces stoichiometric amounts of waste | Aims for atom economy and minimal waste |

In-depth Mechanistic Dissection of Specific Biological Interactions

A thorough understanding of how a molecule interacts with its biological target is crucial for rational drug design. For this compound, future research will need to focus on elucidating the precise mechanisms of its biological activities.

Structure-activity relationship (SAR) studies on various indazole derivatives have revealed key insights into their biological functions. For example, in a series of indazole-3-carboxamides acting as CRAC channel blockers, the specific regiochemistry of the amide linker was found to be critical for activity. researchgate.net Similarly, for indazole derivatives targeting IDO1, the substituents at the 4- and 6-positions of the indazole ring play a crucial role in inhibitory activity. nih.gov

To dissect the biological interactions of this compound, a combination of experimental and computational techniques will be essential. Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on binding affinity, kinetics, and thermodynamics. orientjchem.orgnih.govmdpi.comnih.govgoogle.com Molecular docking and molecular dynamics simulations can offer atomic-level insights into the binding mode and help rationalize SAR data. pnrjournal.comrsc.orgresearchgate.net

Exploration of Novel Biological Targets for Indazole Derivatives

The indazole scaffold has demonstrated activity against a diverse range of biological targets, particularly in the field of oncology. Future research on this compound should explore its potential to modulate novel and emerging therapeutic targets.

Indazole derivatives have been identified as potent inhibitors of several protein kinases, including Aurora kinases, Tropomyosin receptor kinases (TRKs), and Phosphoinositide 3-kinase δ (PI3Kδ). pnrjournal.comnih.govrsc.org Furthermore, they have shown promise as multi-target inhibitors, for example, concurrently targeting VEGFR-2, Tie-2, and EphB4. researchgate.net Beyond kinases, indazoles are being investigated as inhibitors of enzymes like IRAK4 in inflammatory diseases and BACE1 in Alzheimer's disease. rsc.orgnih.gov A recent area of interest is the development of indazole-based TEAD inhibitors for cancer therapy. nih.gov

Given the established role of bromo-substituted indazoles in various therapeutic areas, this compound could be a valuable candidate for screening against these novel targets. The presence of the bromo and dimethyl groups could offer unique binding interactions and selectivity profiles.

Table 2: Potential Novel Biological Targets for this compound

| Target Class | Specific Examples | Therapeutic Area |

| Protein Kinases | Aurora kinases, TRKs, PI3Kδ, VEGFR, Tie2, EphB4 pnrjournal.comresearchgate.netnih.govrsc.org | Oncology, Inflammation |

| Enzymes | IRAK4, BACE1, IDO1 rsc.orgnih.govnih.gov | Inflammatory Diseases, Neurodegenerative Diseases, Oncology |

| Transcription Factors | TEAD nih.gov | Oncology |

Integration of Advanced Computational Design for Rational Drug Discovery

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. rsc.orgmdpi.comnih.govgoogle.com The future development of this compound as a therapeutic agent will heavily rely on the integration of these advanced computational techniques.

In silico methods such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are routinely used to predict the binding affinity and biological activity of small molecules. austinpublishinggroup.comresearchgate.netnih.gov For instance, computational studies on indazole scaffolds have been used to design potent inhibitors of VEGFR-2 and B-Raf. researchgate.netnih.gov Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are crucial for assessing the drug-like properties of new chemical entities at an early stage. nih.govorientjchem.orgrsc.org

For this compound, computational approaches can be employed to:

Identify potential biological targets through reverse docking or pharmacophore-based screening.

Predict its binding mode and affinity to specific targets.

Guide the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Virtually screen large compound libraries to identify other indazole derivatives with similar or enhanced activity.

Potential Applications in Chemical Biology Tools and Materials Science

Beyond their therapeutic potential, indazole derivatives are also finding applications as chemical probes to study biological processes and as building blocks for functional materials.

In chemical biology, indazole derivatives can be functionalized to create chemical probes for target identification and validation. For example, the incorporation of a photo-crosslinking group or a clickable handle would allow for the covalent labeling and subsequent identification of the biological targets of this compound. The diverse biological activities of indazoles make them attractive scaffolds for the development of such tools. pnrjournal.comnih.gov

In materials science, the unique photophysical and electronic properties of the indazole ring system make it a candidate for the development of organic light-emitting diodes (OLEDs) and other functional materials. researchgate.net The substitution pattern on the indazole ring can be tuned to modulate these properties. The bromo and dimethyl groups on this compound could influence its solid-state packing and electronic characteristics, making it a potential component for novel organic materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-3,6-dimethyl-1H-indazole, and how can purity be ensured during scale-up?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and protection/deprotection strategies for functional group compatibility. Key steps include bromination at the 4-position and methyl group installation via alkylation or methylation reagents. Purification is achieved through silica gel column chromatography (hexane/ethyl acetate gradients) followed by recrystallization in ethanol or acetonitrile. Purity (>95%) is confirmed by HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, with characteristic shifts for aromatic protons (~7.5–8.5 ppm) and methyl groups (~2.5 ppm).

- Mass Spectrometry (ESI/HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 239.0).

- HPLC : Validates purity using C18 reverse-phase columns (acetonitrile/water mobile phase).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL refinement .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic data discrepancies in this compound structures?

- Methodological Answer : SHELXL refines high-resolution data by modeling anisotropic displacement parameters and addressing twinning via the TWIN/BASF commands. For disordered regions (e.g., methyl groups), PART instructions split occupancy. Validate with R1/wR2 residuals (<5%) and check for unmodeled electron density using WinGX/ORTEP .

Q. What role do the methyl and bromine substituents play in the biological activity of this compound?

- Methodological Answer :

- Bromine : Enhances electrophilic reactivity for covalent binding to cysteine residues in enzyme active sites.

- Methyl Groups : Increase lipophilicity (logP ~2.8), improving membrane permeability. The 3,6-dimethyl arrangement sterically blocks off-target interactions.

- Analog Studies : Trifluoromethyl-substituted indazoles (e.g., ) show higher binding affinity (Ki < 100 nM) due to electron-withdrawing effects .

Q. How should researchers address contradictions in reported enzymatic inhibition data for this compound?

- Methodological Answer :

- Replicate Assays : Use standardized kinase/inhibitor protocols (e.g., ATP concentration fixed at 1 mM).

- Purity Controls : Confirm compound integrity via LC-MS post-assay.

- Structural Analogs : Test 4-Bromo-3,5-dimethyl and 5-fluoro derivatives to isolate substituent effects.

- Data Normalization : Report IC50 values relative to positive controls (e.g., staurosporine) .

Q. What computational methods validate the interaction between this compound and its protein targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding poses in ATP-binding pockets (e.g., CDK2). Use ChemPLP scoring functions.

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2.0 Å).

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with inhibition potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.